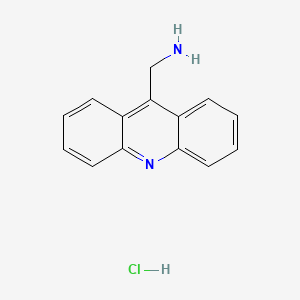

Acridin-9-ylmethanaminexhydrochloride

Description

Acridin-9-ylmethanamine hydrochloride is a heterocyclic compound derived from the acridine skeleton, characterized by a methanamine group substituted at the 9-position and a hydrochloride counterion. This compound belongs to a broader class of acridine derivatives, which are notable for their planar aromatic structure, intercalation properties with nucleic acids, and applications in medicinal chemistry, including antimicrobial, anticancer, and fluorescence-based assays . Its synthesis typically involves modifications to the acridine core, such as introducing amino or imino groups, to enhance biological activity or physicochemical stability .

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

acridin-9-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C14H12N2.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9,15H2;1H |

InChI Key |

GQTCDSJCOXISQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

Acridin-9-ylmethanaminexhydrochloride synthesis generally begins with acridine or 9-methylacridine derivatives. The preparation involves:

- Oxidation of 9-methylacridine to acridine-9-carboxylic acid or acridin-9-one intermediates.

- Functionalization at the 9-position to introduce aminoalkyl groups.

- Conversion to hydrochloride salt for stability and usability.

Oxidation of 9-Methylacridine to Acridine-9-Carboxylic Acid

A key precursor, acridine-9-carboxylic acid, is prepared by controlled oxidation of 9-methylacridine using environmentally friendly methods:

- Reagents: tert-butyl hydroperoxide as the oxidant, vanadyl acetylacetonate as the catalyst, and chloroform as solvent.

- Conditions: Microwave-assisted heating between 80–120 °C, divided addition of 9-methylacridine in three portions to improve reaction control and yield.

- Process: The reaction mixture is heated in stages (0.5-1 h per portion), then cooled and filtered to isolate crude product.

- Purification: Recrystallization from ethanol with refluxing for 1.5–3 h, followed by filtration and drying at 100 °C to obtain a yellow solid powder of acridine-9-carboxylic acid.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Mix 9-methylacridine, oxidant, catalyst, solvent | Molar ratio 1:4-8:0.03-0.06; weight ratio 1:3-8 | Reaction mixture prepared |

| 2a | Add first portion of 9-methylacridine | 80-90 °C, 0.5-1 h, microwave 200-350W | Partial oxidation |

| 2b | Add second portion | 90-100 °C, 0.5-1 h, microwave 200-350W | Further oxidation |

| 2c | Add third portion | 120 °C, 0.3-0.5 h, microwave 200-350W | Complete oxidation |

| 3a | Cool, filter crude product | Room temperature | Crude acridine-9-carboxylic acid |

| 3b | Recrystallize in ethanol | Reflux 1.5-3 h | Purified product |

| 3c | Filter and dry | 100 °C | Yellow solid powder |

This method is noted for its environmental benefits, avoiding heavy metal oxidants, reducing waste, and improving yield and purity by controlled addition and microwave heating.

The introduction of the aminomethyl group at the 9-position can be achieved through reductive amination or nucleophilic substitution methods:

- Reductive Amination: Direct reaction of 9-aminoacridine or related derivatives with aldehydes in the presence of reducing agents to form 9-(aminomethyl) derivatives.

- Nucleophilic Aromatic Substitution (SNAT): Aromatic substitution reactions on suitably activated acridine derivatives.

- Addition-Elimination (AE): A two-step process involving addition of nucleophiles followed by elimination of leaving groups.

- Solid Phase Synthesis (SPS): Utilized for incorporating amino acid residues or other functional groups on acridine scaffolds, enabling high-yield synthesis of complex derivatives.

These methods are efficient and adaptable for generating a variety of 9-aminoacridine derivatives, including those with alkyl or heteroaryl substituents on the aminomethyl group. Solid-phase synthesis allows for high purity and ease of purification, with yields reported up to 87%.

Synthesis of Aminoalkyl Acridin-9-ones as Analogues

Alternative synthetic routes involve acridin-9-one intermediates:

- Cyclization of N-phenyl anthranilic acid using polyphosphoric acid to form acridin-9(10H)-one.

- Alkylation of acridin-9-one with halogenated alkyl reagents (e.g., 1-bromo-3-chloropropane or 1,2-dichloroethane) in the presence of phase transfer catalysts like tetrabutyl ammonium bromide.

- Subsequent substitution of halogen with secondary amines (e.g., diethylamine) under reflux in acetonitrile with potassium carbonate and potassium iodide as catalysts.

- Purification by column chromatography yields the aminoalkyl acridin-9-one derivatives.

| Step | Reagents & Conditions | Description | Product Yield & Purity |

|---|---|---|---|

| 1 | N-phenyl anthranilic acid + polyphosphoric acid | Cyclization at 100 °C | Acridin-9(10H)-one |

| 2 | Acridin-9-one + 1-bromo-3-chloropropane + catalyst | Alkylation, stirring 40 h RT | 10-(3'-chloropropyl) acridin-9-one |

| 3 | Halogenated acridin-9-one + secondary amine + K2CO3, KI | Reflux 18 h in acetonitrile | Aminoalkyl acridin-9-one |

| 4 | Purification by column chromatography | Solvent system: chloroform:acetone (8:1) | Light yellow solid, high purity |

This route is versatile for synthesizing various aminoalkyl derivatives, which can be further converted to hydrochloride salts.

Conversion to Hydrochloride Salt

The final step for preparing this compound involves:

- Dissolving the free base aminoalkyl acridine derivative in an appropriate solvent.

- Treating with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt.

- Isolation by filtration or crystallization.

This step improves the compound’s stability, solubility, and handling properties, making it suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Method/Technique | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Oxidation of 9-methylacridine | Microwave-assisted oxidation | tert-butyl hydroperoxide, vanadyl acetylacetonate, chloroform, 80-120 °C | Green chemistry, high yield, controlled reaction |

| Aminomethyl group introduction | Reductive amination, SNAT, AE, SPS | Aldehydes, reducing agents, solid-phase resins | High efficiency, adaptable, high purity |

| Aminoalkyl acridin-9-one synthesis | Cyclization, alkylation, amination | Polyphosphoric acid, halogenated alkyls, secondary amines | Versatile, high purity products |

| Hydrochloride salt formation | Acid-base reaction | HCl gas or aqueous HCl | Stable, pharmaceutically relevant |

Chemical Reactions Analysis

Acridin-9-ylmethanaminexhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents. Major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Acridin-9-ylmethanaminexhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a fluorescent material for visualization of biomolecules and in laser technologies . In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase or telomerase enzymes . It also shows promise as an antimicrobial and antiviral agent . In industry, acridine derivatives are used as dyes and pigments .

Mechanism of Action

The mechanism of action of acridin-9-ylmethanaminexhydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it a potential anticancer agent. The compound’s semi-planar heterocyclic structure allows it to interact with various biomolecular targets, contributing to its broad range of biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Structural Modifications and Physicochemical Properties

The table below compares Acridin-9-ylmethanamine hydrochloride with key analogs, emphasizing structural differences and their impact on properties:

Key Observations:

- Chain Length and Melting Points : Derivatives with longer alkyl chains (e.g., 3e, 3f, 3g, 3h) exhibit higher melting points (160–195°C) due to increased van der Waals interactions .

- Hydration State: 9-Aminoacridine hydrochloride monohydrate (melting point 233.2°C) shows higher thermal stability compared to non-hydrated analogs, likely due to crystalline water interactions .

DNA/RNA Binding and Fluorescence:

- Acridin-9-ylmethanamine hydrochloride and 9-aminoacridine hydrochloride intercalate into DNA via planar aromatic cores, but the latter’s amino group enhances fluorescence, making it useful in nucleic acid staining .

- Carboxamide derivatives (e.g., 3e–3h) exhibit multifunctional activity, including topoisomerase inhibition, attributed to the carboxamide linker improving cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.